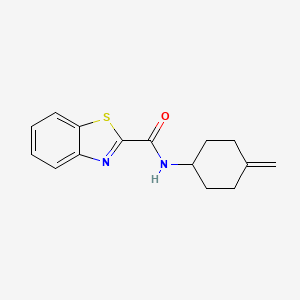

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

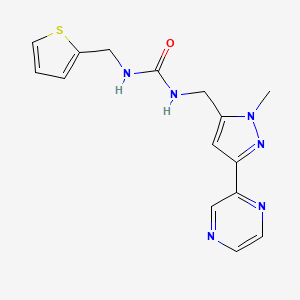

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide, often involves catalyzed reactions that allow for the functionalization of carboxamide systems. For instance, 4-amino-2,1,3-benzothiadiazole has been reported as a new bidentate directing group for the palladium(II)-catalyzed sp2/sp3 C-H activation/functionalization of various carboxamide systems, leading to the formation of β-C-H arylated/acetoxylated carboxamides through a highly regio- and stereoselective process (Reddy et al., 2016). This methodology could potentially be adapted for the synthesis of N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques, including X-ray crystallography. Studies have provided insights into the regio- and stereoselectivity of the reactions used in the synthesis of these compounds, as confirmed by the X-ray structures of representative compounds (Reddy et al., 2016). Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and for predicting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions that are influenced by their functional groups and molecular structure. The bidentate directing group of 4-amino-2,1,3-benzothiadiazole facilitates the palladium(II)-catalyzed arylation, benzylation, acetoxylation, and alkoxylation of carboxamides, leading to ortho C-H arylated/benzylated/oxygenated benzamides with specific regio- and stereoselectivity (Reddy et al., 2016). These reactions highlight the chemical versatility of benzothiazole derivatives, making them valuable intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. While specific data on N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide might not be readily available, the physical properties of related compounds can provide insights into their behavior under different conditions. For example, the crystalline structure analysis of similar compounds provides information on their stability and potential for forming solid-state materials with specific characteristics.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, acidity, and basicity, are influenced by the presence of functional groups such as carboxamide. The directed C-H functionalization reactions used in their synthesis indicate a high level of reactivity towards palladium(II)-catalyzed processes, allowing for the selective modification of the molecule (Reddy et al., 2016). Understanding these chemical properties is essential for predicting the behavior of benzothiazole derivatives in chemical reactions and for designing new compounds with desired functionalities.

Applications De Recherche Scientifique

Synthesis and Structural Characterisation

- A study on the synthesis and biological activity of N-(ferrocenylmethyl)benzene-carboxamide derivatives has been conducted. These compounds were characterized using various spectroscopic techniques and exhibited cytotoxic effects on certain cancer cell lines (Kelly et al., 2007).

Antibiotic and Antibacterial Properties

- Research has been conducted on the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds have shown potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antitumor Agents

- Benzothiazole derivatives have been designed and synthesized as potent antitumor agents, showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Potential Antipsychotic Agents

- Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide have been evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice (Norman et al., 1996).

Imaging and Receptor Binding

- Fluorine-18-labeled derivatives of certain carboxamides have been synthesized for biological evaluation. These compounds have applications in imaging and understanding receptor distributions (Lang et al., 1999).

PARP Inhibitors for Cancer Treatment

- Cyclic amine-containing benzimidazole carboxamide PARP inhibitors have been developed, showing potency in cellular assays and efficacy in in vivo cancer models (Penning et al., 2009).

Analgesic and Anti-inflammatory Properties

- Studies on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown significant analgesic and anti-inflammatory properties, with some compounds being more effective than standard drugs (Ukrainets et al., 2018).

Histamine H4 Antagonists

- Novel bicyclic azole carboxamide derivatives have been claimed as histamine H4 receptor antagonists, useful in the treatment of diseases like asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Propriétés

IUPAC Name |

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)16-14(18)15-17-12-4-2-3-5-13(12)19-15/h2-5,11H,1,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZFGNQMYVBYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)